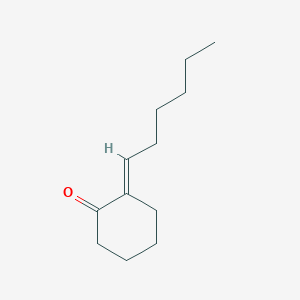

Cyclohexanone, 2-hexylidene-

Description

Significance in Modern Organic Synthesis

The significance of Cyclohexanone (B45756), 2-hexylidene- in modern organic synthesis stems from its classification as an α,β-unsaturated ketone. This functional group arrangement provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules. The presence of the carbonyl group and the carbon-carbon double bond in conjugation allows for a variety of chemical transformations.

Key to its synthetic utility is the potential for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. This dual reactivity allows for the controlled introduction of a wide range of functional groups. Furthermore, the double bond can participate in various cycloaddition reactions, opening pathways to complex cyclic and spirocyclic structures. The hexyl chain also offers a lipophilic component that can be modified or can influence the solubility and physical properties of resulting compounds.

Overview of Research Directions and Scope

Research concerning Cyclohexanone, 2-hexylidene- and related α-alkylidene cyclohexanones is primarily focused on a few key areas:

Synthesis and Methodology: Developing efficient and stereoselective methods for the synthesis of α,β-unsaturated ketones remains an active area of research. For Cyclohexanone, 2-hexylidene-, this often involves exploring variations of the aldol (B89426) condensation and related reactions to optimize yields and control the geometry of the exocyclic double bond.

Reactivity and Transformations: A significant portion of research is dedicated to exploring the rich and varied reactivity of the α,β-unsaturated ketone moiety. This includes studying its behavior in oxidation, reduction, and cycloaddition reactions to generate novel molecular scaffolds.

Industrial Applications: The primary industrial application of Cyclohexanone, 2-hexylidene- discovered to date lies within the fragrance and flavor industry. Its olfactory properties are of interest for use in perfumes and other scented products.

While its role as a precursor in pharmaceutical synthesis is not well-documented in publicly available literature, the α,β-unsaturated ketone motif is present in numerous biologically active molecules. Therefore, the potential for derivatives of Cyclohexanone, 2-hexylidene- to serve as intermediates in the synthesis of medicinally relevant compounds remains a plausible, albeit currently underexplored, avenue for future research.

Chemical and Physical Properties

The chemical and physical properties of Cyclohexanone, 2-hexylidene- are tabulated below. It is important to note that some of these values are predicted based on computational models due to a scarcity of published experimental data.

| Property | Value |

| Molecular Formula | C12H20O researchgate.net |

| Molar Mass | 180.29 g/mol researchgate.net |

| CAS Number | 16429-07-5 |

| Boiling Point | 102-108 °C at 2.3 Torr researchgate.net |

| Density | 0.968 ± 0.06 g/cm³ (Predicted) researchgate.net |

Spectral Data

Detailed experimental spectral data for Cyclohexanone, 2-hexylidene- is not widely available in the surveyed scientific literature. However, based on the known spectral properties of similar α,β-unsaturated ketones, the following characteristics can be anticipated:

1H NMR Spectroscopy: The spectrum would be expected to show characteristic signals for the vinyl proton on the exocyclic double bond, as well as multiplets for the protons on the cyclohexanone ring and the hexyl chain.

13C NMR Spectroscopy: The spectrum would feature distinct peaks for the carbonyl carbon, the two sp2 hybridized carbons of the double bond, and the sp3 hybridized carbons of the cyclohexanone ring and the hexyl group.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the conjugated ketone carbonyl group (C=O) would be expected in the region of 1650-1685 cm-1. Another key absorption would be for the C=C double bond stretch, typically found around 1600-1640 cm-1.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.29 g/mol ). Fragmentation patterns would likely involve cleavage of the hexyl chain and fragmentation of the cyclohexanone ring.

Synthesis and Reactivity

Synthesis of Cyclohexanone, 2-hexylidene-

The most common and direct method for the synthesis of Cyclohexanone, 2-hexylidene- is the aldol condensation reaction . This reaction involves the base- or acid-catalyzed reaction of cyclohexanone with hexanal (B45976).

In a typical base-catalyzed aldol condensation, a base is used to deprotonate the α-carbon of cyclohexanone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, Cyclohexanone, 2-hexylidene-. The Claisen-Schmidt reaction, a specific type of aldol condensation between a ketone and an aromatic or aliphatic aldehyde, is a well-established method for preparing such compounds.

Reactivity and Chemical Transformations of Cyclohexanone, 2-hexylidene-

The reactivity of Cyclohexanone, 2-hexylidene- is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

Oxidation Reactions

The double bond in α,β-unsaturated ketones can be susceptible to oxidative cleavage under strong oxidizing conditions. However, more controlled oxidation reactions can be employed. For instance, epoxidation of the double bond can be achieved using peroxy acids, which would yield an epoxide. This epoxide can then serve as a versatile intermediate for further functionalization.

Reduction Reactions

The reduction of α,β-unsaturated ketones like Cyclohexanone, 2-hexylidene- can lead to different products depending on the reducing agent and reaction conditions.

Reduction of the Carbonyl Group: Selective reduction of the carbonyl group to a hydroxyl group, while leaving the double bond intact, can be achieved using reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (Luche reduction).

Reduction of the Double Bond: Catalytic hydrogenation with a suitable catalyst (e.g., palladium on carbon) can be used to reduce the carbon-carbon double bond, yielding 2-hexylcyclohexanone.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), or more forcing catalytic hydrogenation conditions can reduce both the carbonyl group and the double bond. The Wolff-Kishner and Clemmensen reductions are classic methods for the complete reduction of the carbonyl group to a methylene group (CH2).

Cycloaddition Reactions

The electron-deficient double bond of α,β-unsaturated ketones makes them excellent dienophiles in Diels-Alder reactions . wikipedia.org The reaction of Cyclohexanone, 2-hexylidene- with a suitable diene could be used to construct complex polycyclic systems. researchgate.net These [4+2] cycloaddition reactions are a powerful tool in organic synthesis for the formation of six-membered rings. researchgate.netwikipedia.org

Applications

Role as a Precursor in Pharmaceutical Synthesis

There is currently no direct evidence in the reviewed scientific literature to suggest that Cyclohexanone, 2-hexylidene- is used as a precursor in the synthesis of any commercially available pharmaceuticals. While the α,β-unsaturated ketone moiety is a common feature in many biologically active compounds and could theoretically serve as a starting material in drug discovery research, its specific application in this area has not been reported. The field of medicinal chemistry is vast, and it is possible that this compound is used in proprietary or less-publicized research. However, based on publicly accessible information, its role in pharmaceutical synthesis is not established.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16429-07-5 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-hexylidenecyclohexan-1-one |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h8H,2-7,9-10H2,1H3 |

InChI Key |

VDZBUTVYLIWRCT-UHFFFAOYSA-N |

SMILES |

CCCCCC=C1CCCCC1=O |

Isomeric SMILES |

CCCCC/C=C/1\CCCCC1=O |

Canonical SMILES |

CCCCCC=C1CCCCC1=O |

Other CAS No. |

16429-07-5 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cyclohexanone, 2 Hexylidene

Conventional and Modern Synthetic Routes

The synthesis of Cyclohexanone (B45756), 2-hexylidene- is primarily achieved through the strategic formation of a carbon-carbon double bond between cyclohexanone and a six-carbon aldehyde. This transformation is a cornerstone of carbonyl chemistry, employing well-established reaction mechanisms that have been refined over time for improved efficiency and product specificity.

Aldol (B89426) Condensation Reactions as a Primary Synthetic Strategy

The most fundamental and widely employed method for synthesizing Cyclohexanone, 2-hexylidene- is the Aldol condensation, specifically a crossed or mixed Aldol condensation known as the Claisen-Schmidt reaction. aip.org This reaction involves the condensation of an enolizable ketone, in this case, cyclohexanone, with an aldehyde that typically lacks α-hydrogens, although here it is with hexanal (B45976).

The reaction mechanism proceeds in distinct steps:

Enolate Formation : A base abstracts an acidic α-hydrogen from cyclohexanone, forming a nucleophilic enolate ion. iitk.ac.in

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of hexanal (n-hexyl aldehyde). iitk.ac.ingoogle.com This forms a tetrahedral intermediate. iitk.ac.in

Protonation : The intermediate is protonated, typically by a solvent molecule, to yield a β-hydroxy ketone, known as the aldol addition product. iitk.ac.in

Dehydration : Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, conjugated α,β-unsaturated ketone, Cyclohexanone, 2-hexylidene-. libretexts.org

The dehydration step is often the driving force for the reaction, pulling the equilibrium towards the product even if the initial aldol addition is unfavorable, which can be the case for ketones. libretexts.org This strategy is not only used for synthesis but also in industrial processes for the removal of aldehyde impurities, such as n-hexyl aldehyde, from cyclohexanone. The reaction converts the lower-boiling aldehyde into the much higher-boiling 2-hexylidene-cyclohexanone, which can then be easily separated by rectification. google.com

Catalytic Approaches in Cyclohexanone, 2-hexylidene- Synthesis

Catalysis is integral to the successful synthesis of Cyclohexanone, 2-hexylidene- via Aldol condensation, with both acid and base catalysts being effective.

Base Catalysis : Traditional methods often employ homogeneous bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). iitk.ac.inugm.ac.id These catalysts are highly effective in promoting the formation of the cyclohexanone enolate required for the initial nucleophilic attack.

Acid Catalysis : Acid catalysts, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can also be used. aip.orggoogle.com The mechanism involves the protonation of the cyclohexanone carbonyl, which facilitates its tautomerization to the enol form. The enol then acts as the nucleophile, attacking the protonated hexanal.

Heterogeneous Catalysis : Modern approaches increasingly favor heterogeneous catalysts for their environmental and practical benefits, such as ease of separation and reusability. A notable example is the use of a strong acid cation exchange resin. google.com This solid acid catalyst effectively facilitates the condensation of cyclohexanone with n-hexyl aldehyde, providing a simpler and more sustainable alternative to processes like secondary saponification. google.com

The choice of catalyst can influence reaction rates, yields, and the formation of byproducts, making it a critical parameter in the synthesis design.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of Cyclohexanone, 2-hexylidene- while minimizing waste and side reactions, the optimization of reaction parameters is crucial. Key variables include temperature, catalyst concentration, reaction time, and reactant molar ratios.

In a process using a strong acid cation exchange resin as a fixed-bed catalyst, specific operational parameters have been defined to effectively convert n-hexyl aldehyde impurities into 2-hexylidene-cyclohexanone. google.com These conditions are designed to control the reaction and minimize the self-condensation of cyclohexanone. google.com

Optimized Reaction Conditions for Heterogeneous Catalysis

| Parameter | Optimized Range | Source |

| Catalyst | Strong Acid Cation Exchange Resin | google.com |

| Bed Reaction Temperature | 25–70 °C | google.com |

| Liquid Hourly Space Velocity (LHSV) | 1–15 hr⁻¹ | google.com |

This systematic optimization allows for an efficient and controllable process. google.com The principles of optimization are broadly applicable; for instance, in related syntheses of dibenzylidenecyclohexanone, the concentration of the NaOH catalyst was optimized to achieve the highest yields. ugm.ac.id Similarly, studies on cyclohexane (B81311) oxidation highlight how factors like the choice of solvent and oxidant can dramatically affect product yields and selectivity. mdpi.comnih.govmdpi.com

Green Chemistry Principles in Synthesis of Cyclohexanone, 2-hexylidene-

The application of green chemistry principles to the synthesis of Cyclohexanone, 2-hexylidene- aims to reduce the environmental impact by using safer chemicals, minimizing waste, and improving energy efficiency. mun.ca

Environmentally Benign Reaction Conditions and Solvents

A key focus of green synthesis is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. dergipark.org.tr In the context of 2-hexylidene-cyclohexanone synthesis, this is achieved primarily through advanced catalytic methods.

The use of solid, reusable heterogeneous catalysts, such as the ion exchange resins mentioned previously, is a significant step forward. google.com This approach aligns with green chemistry principles by:

Preventing Waste : The catalyst can be easily recovered and reused, avoiding the formation of waste associated with quenching and separating homogeneous catalysts.

Increasing Atom Economy : Catalytic processes are inherently more atom-economical.

Designing Safer Processes : Solid catalysts are often less corrosive and hazardous than strong soluble acids or bases, simplifying the process flow and improving operational safety. google.com

Furthermore, the development of solvent-free reaction conditions, often coupled with techniques like microwave heating, represents a major goal in green synthesis. aip.orgmun.ca

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for conducting chemical reactions in a more efficient and environmentally friendly manner. mdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic rate enhancements and often improved yields compared to conventional heating methods. aip.orgugm.ac.id

The synthesis of α,β-unsaturated ketones via Claisen-Schmidt condensation is particularly well-suited to MAOS. Research on the synthesis of dibenzylidenecyclohexanone derivatives, which are structurally similar to 2-hexylidene-cyclohexanone, demonstrates the profound advantages of this technology.

Comparison of MAOS vs. Conventional Stirring for Aldol Condensation

| Method | Reactants | Catalyst | Reaction Time | Yield | Source |

| MAOS | Cyclohexanone + Benzaldehyde (B42025) Derivatives | NaOH | 2 minutes | 93-100% | ugm.ac.id |

| MAOS | Cyclohexanone + 4-hydroxybenzaldehyde | H₂SO₄ | 2 minutes | 81.47% | aip.org |

| Conventional Stirring | Cyclohexanone + Benzaldehyde Derivatives | NaOH | 60 minutes | Lower than MAOS | ugm.ac.id |

The benefits of using MAOS are clear:

These advantages position MAOS as a superior, eco-friendly method for the synthesis of 2-hexylidene-cyclohexanone and related compounds, fully aligning with the core principles of green chemistry. aip.org

Catalyst Development for Sustainable Production

The sustainable production of α,β-unsaturated ketones like Cyclohexanone, 2-hexylidene-, often synthesized via aldol condensation or Claisen-Schmidt reactions, is an area of active research. Development is focused on creating catalysts that improve efficiency, selectivity, and environmental footprint by enabling the use of greener solvents (like water), operating under milder conditions, and allowing for catalyst recycling.

One prominent strategy involves the use of solid catalysts, which are easily separated from the reaction mixture, minimizing waste. Research into analogous reactions provides insight into the types of catalysts being developed. For instance, the condensation of cyclohexanol (B46403) and benzaldehyde to form 2,6-dibenzylidenecyclohexanone (B188912) has been achieved using acid-base mixed oxides derived from layered double hydroxides (LDHs). mdpi.com These catalysts, such as MgAlO and transition metal-doped variants (NiAlO, CoAlO, ZnAlO), facilitate a one-pot dehydrogenation of the alcohol to the ketone, followed by the condensation reaction. mdpi.com This approach is notable for being solvent-free, which is a significant step towards a more sustainable process. mdpi.com

Another area of development is the use of solid acid catalysts. In the synthesis of diesel and jet fuel range alkanes, solid acid catalysts prepared from bisphenol A, paraformaldehyde, and chlorosulfonic acid have been effectively used for the reaction between 2-methylfuran (B129897) and cyclohexanone. rsc.org These catalysts demonstrated high activity and efficiency, surpassing conventional resins like Amberlyst 15. rsc.org Furthermore, coordination polymers have been explored as catalysts for various organic transformations. For example, a Cu(I)-based 1D coordination polymer has shown excellent heterogeneous catalytic activity for the oxidation of arylalkanes to ketones in water, an environmentally benign solvent. figshare.com

For the production of the precursor, cyclohexanone, sustainable methods are also being developed. A coupled process using a Cu-Zn-Al catalyst allows for the simultaneous dehydrogenation of cyclohexanol to cyclohexanone and the hydrogenation of furfural (B47365) to 2-methylfuran. rsc.org This method enhances energy efficiency and optimizes hydrogen utilization, presenting a green and environmentally friendly process. rsc.org These examples highlight a clear trend towards heterogeneous, reusable catalysts that can operate under eco-friendly conditions, a key goal for the sustainable production of Cyclohexanone, 2-hexylidene- and related compounds.

Table 1: Catalyst Systems for Related Ketone Syntheses

| Catalyst Type | Reactants | Product(s) | Key Sustainability Feature | Source |

| M²⁺MgAlO Mixed Oxides | Cyclohexanol, Benzaldehyde | 2,6-dibenzylidenecyclohexanone | Solvent-free conditions | mdpi.com |

| Solid Acid Catalyst | 2-Methylfuran, Cyclohexanone | 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran) | High efficiency and catalyst activity | rsc.org |

| Cu-Zn-Al Catalyst | Cyclohexanol, Furfural | Cyclohexanone, 2-Methylfuran | Coupled reaction for energy efficiency | rsc.org |

| Cu(I) Coordination Polymer | Arylalkanes | Ketones | Use of water as a solvent | figshare.com |

Industrial Relevance in Chemical Manufacturing Processes

Cyclohexanone, 2-hexylidene- holds a distinct position in chemical manufacturing, being relevant both as a specialty fragrance ingredient and as a known by-product in large-scale industrial processes. nih.govgoogle.com Its primary application as a specialty chemical is within the fragrance industry. nih.gov The International Fragrance Association (IFRA) includes 2-Hexylidenecyclohexan-1-one on its transparency list of fragrance ingredients. nih.gov Closely related structures, such as 2-hexylidene cyclopentanone, are well-documented for their use in perfumes and are noted for their toxicological and dermatological properties having been reviewed for safety in this context. nih.gov The fragrance industry has a continuous demand for synthetic compounds that can be produced reliably and offer unique olfactory notes to enhance consumer products. google.com

Beyond its role in fragrances, Cyclohexanone, 2-hexylidene- is also formed as a high-boiling component during the industrial production of cyclohexanone. google.com The primary manufacturing route for cyclohexanone, a key raw material for nylon, involves the oxidation of cyclohexane. google.com This process generates a mixture that includes cyclohexanone, cyclohexanol, and various by-products. google.com Among these are aldehydes like pentanal and hexanal, as well as condensation products such as 2-cyclohexylidene cyclohexanone. google.com The presence of these impurities, particularly aldehydes, is undesirable as they can affect the quality of the final cyclohexanone product, which is a precursor for caprolactam. google.com Therefore, purification processes in cyclohexanone production are designed to remove these components. The formation of 2-hexylidene cyclohexanone in this major industrial process underscores its relevance as a known impurity that must be managed in a multi-billion kilogram per year manufacturing stream.

Table 2: Industrial Context of Cyclohexanone, 2-hexylidene-

| Industrial Sector | Role of Compound | Significance | Source |

| Fragrance Industry | Fragrance Ingredient | Used in perfumes and other scented products. | nih.govnih.govgoogle.com |

| Bulk Chemical Manufacturing | Process By-product | Formed during the oxidation of cyclohexane to cyclohexanone. | google.com |

Mechanistic Studies and Chemical Transformations of Cyclohexanone, 2 Hexylidene

Elucidation of Reaction Mechanisms

The formation of 2-hexylidenecyclohexanone, an α,β-unsaturated ketone, is a classic example of a crossed aldol (B89426) condensation reaction. aip.org This process involves the reaction of two different carbonyl compounds, in this case, cyclohexanone (B45756) and hexanal (B45976). aip.orgiitk.ac.in

The formation of 2-hexylidenecyclohexanone is typically achieved through the Claisen-Schmidt condensation, a variation of the aldol condensation. aip.orgmsu.edu The reaction kinetics and thermodynamics are influenced by several factors, including the choice of catalyst (acid or base), temperature, and solvent. numberanalytics.comresearchgate.net

Acid-catalyzed conditions involve the formation of an enol intermediate. msu.edu The rate of reaction can be enhanced by the presence of an acid catalyst which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. lnct.ac.in The reaction equilibrium can be shifted towards the product by removing water, often through azeotropic distillation. rsc.org

The table below summarizes key factors influencing the kinetics and thermodynamics of 2-hexylidenecyclohexanone formation.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Catalyst | Both acid and base catalysts increase the reaction rate. aip.orgnumberanalytics.com | Can affect the position of equilibrium. numberanalytics.com |

| Temperature | Higher temperatures generally increase the reaction rate. numberanalytics.com | Can influence the equilibrium position based on the reaction's enthalpy change. |

| Reactant Concentration | Higher concentrations of reactants lead to a faster reaction rate. numberanalytics.com | Affects the position of equilibrium according to Le Chatelier's principle. |

| Solvent | The polarity and protic nature of the solvent can affect the stability of intermediates and transition states, thus influencing the rate. cdnsciencepub.com | Can impact the relative solvation of reactants and products, thereby shifting the equilibrium. researchgate.net |

| Removal of Water | Drives the equilibrium towards the formation of the α,β-unsaturated product. rsc.org | Significantly favors product formation. |

The formation of 2-hexylidenecyclohexanone proceeds through a well-established mechanistic pathway involving nucleophilic addition to a carbonyl group. masterorganicchemistry.com The specific intermediates and steps depend on whether the reaction is base-catalyzed or acid-catalyzed.

Base-Catalyzed Mechanism (via Enolate Intermediate):

Enolate Formation: A base removes an α-hydrogen from cyclohexanone, forming a resonance-stabilized enolate ion. msu.eduvaia.com This is the rate-determining step in many cases.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of hexanal. aip.orgmasterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate. lnct.ac.in

Protonation: The alkoxide intermediate is protonated by a proton source (e.g., water or the conjugate acid of the base) to form a β-hydroxy ketone (aldol addition product). iitk.ac.in

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 2-hexylidenecyclohexanone. aip.org This step is often driven by heat.

Acid-Catalyzed Mechanism (via Enol Intermediate):

Enol Formation: An acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the acidity of the α-hydrogens. A weak base (e.g., the solvent) then removes an α-hydrogen to form the enol tautomer. msu.edu

Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of hexanal. aip.org

Deprotonation: A base removes a proton from the resulting oxonium ion to yield the neutral β-hydroxy ketone.

Dehydration: Under acidic conditions and often with heating, the β-hydroxy ketone is protonated at the hydroxyl group, which then leaves as a water molecule to form a carbocation. Subsequent deprotonation at the α-carbon yields the final α,β-unsaturated ketone.

A crucial aspect of the nucleophilic addition to the cyclohexanone ring is the stereochemistry. The approach of the nucleophile can be either axial or equatorial, and the preferred direction is influenced by steric hindrance and electronic effects. researchgate.net

The intermediates in the formation of 2-hexylidenecyclohexanone play a critical role in controlling the reaction's outcome. The structure and stability of the enolate or enol intermediate, for instance, can influence the regioselectivity of the reaction if an unsymmetrical ketone is used. ubc.ca

In the context of 2-hexylidenecyclohexanone synthesis, the key intermediates are the cyclohexanone enolate (or enol) and the β-hydroxy ketone. The formation of the enolate is a key control point. The use of a strong, non-nucleophilic base like LDA ensures rapid and complete conversion to the enolate, minimizing side reactions. libretexts.org

The β-hydroxy ketone intermediate can sometimes be isolated under mild conditions (e.g., low temperatures). However, the reaction conditions for the Claisen-Schmidt condensation typically favor its dehydration to the conjugated enone, which is the thermodynamically more stable product. aip.orglibretexts.org The stability of this conjugated system is a major driving force for the reaction to proceed to completion.

In some cases, unexpected intermediates can arise. For example, 1,4-additions to the enone by certain carbanions have been reported to yield α-keto hydroperoxides. umich.edu Furthermore, the reaction of cyclohexanone with certain aldehydes can involve the formation of hemiacetal intermediates, which can then undergo further reactions. aip.org

Reactivity and Derivatization Strategies

The chemical structure of 2-hexylidenecyclohexanone, featuring both an exocyclic double bond and a carbonyl group, offers multiple sites for further chemical transformations.

The exocyclic double bond in 2-hexylidenecyclohexanone is a site of rich reactivity. It can undergo a variety of addition reactions. For instance, the double bond can be reduced to the corresponding saturated derivative. inchem.org It has been noted that endocyclic double bonds are generally more prone to reduction than exocyclic ones. inchem.org

The exocyclic double bond can also undergo isomerization to the more stable endocyclic position under certain conditions, such as in the presence of acid. google.com Additionally, the double bond can participate in cycloaddition reactions. oregonstate.edu The reactivity of the double bond is also influenced by the presence of the adjacent carbonyl group, making it susceptible to conjugate addition reactions (Michael addition) by various nucleophiles. masterorganicchemistry.com

The carbonyl group of 2-hexylidenecyclohexanone is a key functional group that can undergo a wide range of nucleophilic addition reactions. savemyexams.com One important transformation is the formation of an oxime.

Oxime Formation:

2-Hexylidenecyclohexanone can react with hydroxylamine (B1172632) (H₂NOH) to form the corresponding oxime, 2-hexylidenecyclohexanone oxime. scribd.com This reaction is a condensation reaction where the carbonyl oxygen is replaced by the =NOH group, with the elimination of a water molecule. wikipedia.org The reaction is typically carried out under mildly acidic conditions, which catalyze the process. numberanalytics.com

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.comscribd.com

Oximes are versatile synthetic intermediates. For example, they can be reduced to amines or undergo the Beckmann rearrangement to form amides. wikipedia.org

The table below lists some of the key reactions involving the carbonyl functionality of cyclohexanone derivatives.

| Reaction | Reagent(s) | Product Type |

| Oxime Formation | Hydroxylamine (H₂NOH) | Oxime |

| Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Hydrazone Formation | Hydrazine (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) | Hydrazone |

| Enamine Formation | Secondary amine (e.g., pyrrolidine (B122466), morpholine) | Enamine |

Cycloaddition Reactions Involving Cyclohexanone, 2-hexylidene- Motifs

The conjugated enone system of 2-alkylidene cyclohexanones, the class to which Cyclohexanone, 2-hexylidene- belongs, is a competent participant in various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and spirocyclic frameworks. The reactivity in these transformations is dictated by the electronic nature of the diene and the dienophile (the 2-alkylidene cyclohexanone motif).

Notably, phosphine-catalyzed [3+2] annulation reactions have been successfully applied to substituted 2,6-diarylidenecyclohexanones using allenoates. These reactions proceed with high levels of diastereo- and enantioselectivity to furnish spirocyclic compounds. beilstein-journals.org For instance, the reaction of a 2,6-diarylidenecyclohexanone with an allenoate in the presence of a chiral phosphine (B1218219) catalyst can yield spirocyclic products containing adjacent spiro-quaternary and tertiary stereocenters. beilstein-journals.org

Furthermore, the enone moiety can act as a dienophile in organocatalyzed Diels-Alder ([4+2]) reactions. encyclopedia.pubresearchgate.net In these cases, a chiral amine catalyst, such as pyrrolidine, can facilitate the self-Diels-Alder reaction of α,β-unsaturated ketones in an aqueous medium to produce pro-chiral acyl-substituted cyclohexanones. researchgate.netacademie-sciences.fr The reaction proceeds via the in situ generation of a 2-amino-1,3-butadiene (from one molecule of the enone) which then reacts with another molecule of the enone that is activated by iminium ion formation. researchgate.net Cross-conjugated cyclohexanone-derived dienones are also recognized as valuable platforms for transformations like Diels-Alder cycloadditions, offering pathways to natural products and other biologically relevant molecules. researchgate.net

| Reactants | Catalyst | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Ref |

| 4-Substituted 2,6-diarylidenecyclohexanone + Allenoate | Chiral Phosphine (B2) | [3+2] Annulation | Spirocyclic Compound | Good | up to 92% | beilstein-journals.org |

| α,β-Unsaturated Ketone (self-reaction) | Pyrrolidine | [4+2] Diels-Alder | Pro-chiral Cyclohexanone | up to 80% | N/A | researchgate.net |

| Unsaturated Methyl Ketone + Nitro Diene | Cinchona Alkaloid Amine / Benzoic Acid | [4+2] Diels-Alder | 3,4,5-Trisubstituted Cyclohexanone | Good | Excellent | encyclopedia.pub |

Catalysis in Chemical Transformations

Catalysis provides efficient and selective pathways for the transformation of Cyclohexanone, 2-hexylidene- and related α-alkylidene cyclohexanones. Both transition metals and small organic molecules (organocatalysts), as well as enzymes (biocatalysts), have been employed to control the reactivity and stereoselectivity of these reactions.

Transition Metal Catalysis

Transition metal catalysts are effective for a range of transformations involving α,β-unsaturated ketones. One notable reaction is the cyclopropanation of the double bond. Palladium complexes, such as palladium(II) acetate, are known to catalyze the reaction of electron-deficient olefins, including α,β-unsaturated ketones, with diazomethane (B1218177) to form cyclopropane (B1198618) rings. acs.org

In related systems, such as the cyclization of acetylenic aldehydes, palladium(II) catalysts have been shown to exhibit a dual role. They can act as a Lewis acid to activate the carbonyl group toward nucleophilic attack by an alcohol, and as a transition-metal catalyst to activate the carbon-carbon triple bond for subsequent intramolecular reaction with the resulting hemiacetal. researchgate.net This dual activation mode highlights the versatility of palladium catalysts in complex transformations. While specific examples for Cyclohexanone, 2-hexylidene- are not detailed, the reactivity of its α,β-unsaturated ketone moiety makes it a suitable substrate for such transition metal-catalyzed reactions.

| Substrate Type | Catalyst | Reagent | Reaction Type | Product | Ref |

| α,β-Unsaturated Ketone | Pd(OAc)₂ or Pd(PPh₃)₄ | Diazomethane | [2+1] Cycloaddition | Cyclopropane derivative | acs.org |

| Acetylenic Aldehyde | Pd(OAc)₂ | Alcohol | Acetalization / Cyclization | Cyclic Alkenyl Ether | researchgate.net |

Organocatalysis and Biocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The α,β-unsaturated system in Cyclohexanone, 2-hexylidene- is an excellent substrate for various organocatalytic reactions.

Annulation Reactions: Chiral phosphines can catalyze enantioselective [3+2] annulations of substrates like 2,6-diarylidenecyclohexanones with allenoates, producing complex spirocyclic structures with high stereocontrol. beilstein-journals.org

Diels-Alder Reactions: Amine catalysts, such as L-proline and pyrrolidine derivatives, can facilitate the [4+2] cycloaddition of enones. researchgate.net These reactions can be performed in environmentally benign solvents like water and often proceed with high yield and selectivity. researchgate.net

Aldol and Michael Reactions: The cyclohexanone core is amenable to classic C-C bond-forming reactions. L-proline and its derivatives have been used to catalyze asymmetric aldol reactions between cyclohexanone and aromatic aldehydes, typically under solvent-free ball-milling conditions, yielding anti-aldol products with high stereoselectivity. beilstein-journals.org Similarly, the enone functionality is a prime candidate for asymmetric Michael additions. beilstein-journals.org

Biocatalysis employs enzymes to perform highly selective chemical transformations under mild conditions. For α-alkylidene cyclohexanones, biocatalysis offers routes to stereochemically pure products.

Alkene Reduction: Enzymes from the Old Yellow Enzyme (OYE) family are effective biocatalysts for the stereoselective trans-hydrogenation of activated alkenes. nih.gov This makes them suitable for the asymmetric reduction of the exocyclic double bond in Cyclohexanone, 2-hexylidene- to produce chiral 2-hexylcyclohexanone. Libraries of OYE variants have been engineered to enhance catalytic activity and broaden substrate scope. nih.gov

Reductive Amination: The carbonyl group of the cyclohexanone ring can be functionalized using enzymatic reductive amination. Engineered imine reductase (IRED) enzymes can convert 4-substituted cyclohexanones into a wide array of cis/trans and axially chiral cyclohexylamines with high stereocontrol. researchgate.net The proposed mechanism involves the formation of an intermediate alkylidene imine, which is then reduced by the enzyme. researchgate.net This strategy demonstrates a powerful method for introducing chiral amine functionalities.

| Substrate | Catalyst Type | Catalyst Example | Reaction Type | Product | Stereoselectivity | Ref |

| Cyclohexanone | Organocatalyst | L-proline | Aldol Reaction | anti-β-Hydroxyketone | High dr & ee | beilstein-journals.org |

| 2,6-Diarylidenecyclohexanone | Organocatalyst | Chiral Phosphine | [3+2] Annulation | Spirocyclic Compound | up to 92% ee | beilstein-journals.org |

| Activated Alkene (Enone) | Biocatalyst | Old Yellow Enzyme (OYE) | trans-Hydrogenation | Chiral Saturated Ketone | Stereoselective | nih.gov |

| 4-Substituted Cyclohexanone | Biocatalyst | Imine Reductase (IRED) M5 | Reductive Amination | Chiral Cyclohexylamine | High (cis/trans & axial) | researchgate.net |

Stereochemical Aspects in the Chemistry of Cyclohexanone, 2 Hexylidene

Conformational Analysis and Isomerism of Cyclohexanone (B45756), 2-hexylidene-

The stereochemistry of Cyclohexanone, 2-hexylidene- is primarily dictated by two key structural features: the conformation of the cyclohexanone ring and the geometric isomerism of the exocyclic double bond.

The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. csus.edu However, the presence of the sp²-hybridized carbon of the exocyclic double bond flattens the ring at that position, leading to a conformation often described as a "sofa" or "half-chair". In this conformation, the substituents on the remaining sp³-hybridized carbons can be oriented in pseudo-axial or pseudo-equatorial positions. The relative stability of these conformations is influenced by steric interactions. For instance, in monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable. csus.edu

A critical aspect of the isomerism of Cyclohexanone, 2-hexylidene- is the geometric isomerism around the exocyclic C=C double bond, leading to the existence of (E)- and (Z)-isomers. wikipedia.org The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org For the 2-hexylidene substituent, the priority of the groups attached to the double bond carbons determines the configuration.

| Isomer | Description of Higher Priority Groups |

| (Z)-isomer | On the same side of the double bond. |

| (E)-isomer | On opposite sides of the double bond. |

The energy difference between the (E)- and (Z)-isomers can influence their relative abundance at equilibrium. This difference is primarily due to steric strain between the alkyl chain of the hexylidene group and the cyclohexanone ring. In the (Z)-isomer, the pentyl part of the hexylidene group is positioned closer to the cyclohexanone ring, potentially leading to greater steric hindrance compared to the (E)-isomer.

Diastereoselective and Enantioselective Reactions

The presence of stereocenters and the defined geometry of Cyclohexanone, 2-hexylidene- allow for the possibility of diastereoselective and enantioselective transformations.

The synthesis of substituted cyclohexanones with high diastereoselectivity is a well-established field in organic chemistry. sci-hub.se For instance, domino Michael-Michael reactions have been employed to create highly functionalized cyclohexanone derivatives with excellent diastereoselectivity. organicchemistrydata.org While specific methods for the diastereoselective synthesis of 2-hexylidene-cyclohexanone are not extensively documented, general principles of stereochemical control in related systems can be applied. The stereochemical outcome of the synthesis, such as an aldol (B89426) condensation between cyclohexanone and hexanal (B45976), can be influenced by the reaction conditions (e.g., base, solvent, temperature) and the geometry of the enolate intermediate.

The enantioselective synthesis of chiral cyclohexanone derivatives can be achieved through the use of chiral catalysts or reagents. nih.gov Asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, for example, has been successfully carried out using rhodium catalysts with chiral ligands, yielding products with high enantioselectivity. researchgate.net Similarly, chiral organocatalysts, such as those derived from cinchona alkaloids, have been shown to be effective in promoting asymmetric reactions of cyclic enones. mdpi.com

While specific data for the enantioselective synthesis of 2-hexylidene-cyclohexanone is limited, the application of these established catalytic systems would likely provide a viable route to its chiral forms. The choice of catalyst and reaction conditions would be crucial in controlling the enantiomeric excess (ee) of the product. For example, a hypothetical asymmetric conjugate addition of a nucleophile to 2-hexylidene-cyclohexanone could be catalyzed by a chiral copper-phosphoramidite complex, a system known to be effective for α-alkylidene cycloalkanones. thieme-connect.com

Table: Examples of Chiral Catalysts Used in Asymmetric Reactions of Cyclic Enones

| Catalyst System | Type of Reaction | Typical Enantioselectivity |

| Rh/Chiral Bisphosphine | Asymmetric Hydrogenation | High (up to 99% ee) researchgate.net |

| Chiral Primary Amine | Michael Addition | Good to Excellent |

| Chiral Phosphoric Acid | [2+2] Cycloaddition | High (up to 98% ee) |

| Copper/Chiral Ligand | Conjugate Addition | Moderate to High thieme-connect.com |

Impact of Stereochemistry on Reaction Pathways and Outcomes

The stereochemistry of Cyclohexanone, 2-hexylidene- has a significant impact on its reactivity and the stereochemical outcome of its reactions. The facial selectivity of nucleophilic attack on the carbonyl group or the exocyclic double bond is influenced by the steric environment created by the conformation of the cyclohexanone ring and the geometry of the hexylidene group.

For example, in the reduction of the carbonyl group, the incoming hydride reagent can approach from either the axial or equatorial face of the ring. The preferred direction of attack will be determined by minimizing steric interactions with the existing substituents and the ring itself.

Furthermore, the (E)/(Z) configuration of the exocyclic double bond can influence the diastereoselectivity of reactions such as conjugate additions or cycloadditions. The different spatial arrangement of the hexylidene group in the (E) and (Z)-isomers can lead to different levels of steric hindrance for the approaching reagent, favoring the formation of one diastereomer over the other. The reactivity of exocyclic α,β-unsaturated ketones can be influenced by the degree of ring flattening and the orientation of the substituents. rsc.org

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Analyses

Specific, experimentally-derived ¹H and ¹³C NMR data for Cyclohexanone (B45756), 2-hexylidene- are not available in the searched resources.

Theoretically, a ¹H NMR spectrum would reveal the number of chemically non-equivalent protons and their immediate electronic environment. Key expected signals would include those for the vinyl proton on the exocyclic double bond, the protons on the cyclohexanone ring (with distinct signals for those alpha to the carbonyl and the double bond), and the various protons of the hexyl chain.

A ¹³C NMR spectrum provides information on the different carbon environments. For 2-hexylidene-cyclohexanone, distinct signals would be anticipated for the carbonyl carbon, the two sp²-hybridized carbons of the C=C double bond, the various sp³-hybridized carbons of the cyclohexanone ring, and the six carbons of the hexyl group.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Detailed 2D NMR studies such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) for Cyclohexanone, 2-hexylidene- have not been found.

HSQC experiments are used to determine direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would be invaluable in assigning the specific ¹H signals to their corresponding ¹³C signals. COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms, which helps to piece together the connectivity of the molecule's fragments.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

While a specific FTIR spectrum for Cyclohexanone, 2-hexylidene- is not available, the expected characteristic absorption bands can be predicted. As an α,β-unsaturated ketone, the most significant peak would be the C=O stretching vibration, expected in the range of 1685–1700 cm⁻¹. This is a lower frequency compared to a simple saturated cyclohexanone (approx. 1715 cm⁻¹) due to the electronic conjugation with the adjacent C=C double bond. Another key absorption would be the C=C stretching vibration around 1600-1650 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations for both the sp² and sp³ hybridized carbons.

Raman Spectroscopy

No specific Raman spectrum for Cyclohexanone, 2-hexylidene- could be located. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C double bond of the hexylidene group would be expected to produce a strong signal. The C=O bond, being more polar, would typically show a weaker signal in Raman compared to FTIR. Like FTIR, Raman spectroscopy can provide a "molecular fingerprint," useful for identifying a substance.

Mass Spectrometry for Structural Confirmation

A definitive mass spectrum with fragmentation analysis for Cyclohexanone, 2-hexylidene- is not available in the reviewed sources. Mass spectrometry provides the exact molecular weight and valuable clues about the structure through the analysis of fragmentation patterns.

For a ketone, common fragmentation pathways include alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Another characteristic fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. Analysis of the resulting fragment ions would help confirm the presence and structure of the hexylidene group and the cyclohexanone ring.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. yorku.ca The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rug.nl This pattern provides information on the electron density distribution, allowing for the determination of atomic positions, bond lengths, and bond angles with high precision. The process consists of three main stages: growing a high-quality single crystal, collecting geometric and intensity data from diffraction, and solving the structure. yorku.ca

To date, specific X-ray crystallographic data for 2-hexylidenecyclohexanone, such as unit cell dimensions or space group, have not been reported in publicly available literature. The absence of such data is likely due to the physical state of the compound, which is typically a liquid under standard conditions. nih.gov X-ray crystallography requires a solid, well-ordered crystalline material, and many organic compounds, particularly those that are not highly symmetrical or have flexible alkyl chains, can be difficult to crystallize.

The fundamental principles of X-ray crystallography involve concepts like the 7 crystal systems, 14 Bravais lattices, and 230 space groups that describe all possible crystalline symmetries. yorku.cawikipedia.org For a structure to be solved, a crystal is mounted on a diffractometer, and thousands of diffraction intensities (reflections) are measured. yorku.calsuhsc.edu The resolution of the resulting electron density map is a key indicator of its quality; a resolution of 1.2 Å or higher is often considered "atomic resolution". rug.nl

Table 1: Key Concepts in X-ray Crystallography

| Concept | Description | Relevance |

|---|---|---|

| Crystal Lattice | An infinite array of points in space, representing the translational symmetry of a crystal. There are 14 unique Bravais lattices. yorku.ca | Defines the overall arrangement and symmetry of the unit cells. |

| Unit Cell | The smallest repeating unit of a crystal lattice. wikipedia.org | Its dimensions (a, b, c, α, β, γ) are fundamental parameters determined in an experiment. |

| Space Group | Describes the symmetry of a crystal, including translational and rotational symmetry elements. yorku.ca | Provides a complete description of the crystal's internal symmetry. |

| Resolution | A measure of the level of detail in the determined structure. rug.nllsuhsc.edu | Higher resolution (a smaller Å value) allows for more precise determination of atomic positions. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.orgrcsb.org | Lower R-factor values indicate a better fit of the model to the data. |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is a versatile and widely used set of techniques for separating, identifying, and quantifying components in a mixture. nih.govresearchgate.net For a volatile compound like 2-hexylidenecyclohexanone, gas chromatography (GC) is a particularly suitable method, while high-performance liquid chromatography (HPLC) can also be adapted for its analysis, often after derivatization. epa.govresearchgate.net These methods are essential for assessing the purity of a synthesized compound and for quantitative analysis in various matrices. ebsco.comlcms.cz

Gas Chromatography (GC)

Gas chromatography separates volatile substances by distributing them between a stationary phase, typically a high-boiling-point liquid coated on a solid support within a column, and a gaseous mobile phase (the carrier gas). libretexts.org The components of the injected sample are vaporized and carried through the column by the inert gas. webassign.net Separation occurs based on differences in the components' boiling points and their interactions with the stationary phase. nist.gov Compounds with higher volatility and weaker interactions travel through the column faster, resulting in shorter retention times. webassign.net

In the analysis of complex mixtures, two-dimensional gas chromatography (GCxGC) offers enhanced separation power by using two columns with different stationary phases. mdpi.commdpi.com For detection, a flame ionization detector (FID) is common for quantitative analysis, while a mass spectrometer (MS) provides identification based on the mass-to-charge ratio of fragmented ions. Research has identified 2-hexylidenecyclohexanone as a product in catalytic condensation reactions using gas chromatography/mass spectrometry. researchgate.net

Table 2: Typical Parameters for Gas Chromatography (GC) Analysis of Volatile Compounds

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | DB-1 (15 m x 0.25 mm x 0.25 µm) or Rtx-WAX (60 m x 0.25 mm x 0.25 µm) mdpi.commdpi.com | The stationary phase where separation occurs. Choice depends on the polarity of the analytes. |

| Carrier Gas | Helium mdpi.commdpi.com | The mobile phase that transports the sample through the column. |

| Flow Rate | 1.0 - 1.2 mL/min mdpi.com | Controls the speed of the mobile phase and affects retention time and resolution. |

| Inlet Temperature | 280 °C mdpi.com | Ensures rapid vaporization of the injected liquid sample. |

| Oven Program | Temperature ramp (e.g., 60 °C to 280 °C at 3 °C/min) mdpi.com | Controls column temperature to optimize separation of compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) mdpi.com | MS identifies compounds by mass spectrum; FID quantifies them based on ion generation in a flame. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a liquid mixture. torontech.com It utilizes a liquid mobile phase that carries the sample through a column packed with a solid stationary phase under high pressure. nih.gov Separation is based on the differential partitioning of the analytes between the two phases. mdpi.com For non-polar to moderately polar compounds like 2-hexylidenecyclohexanone, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. ejgm.co.uk

The analysis of carbonyl compounds, including ketones like cyclohexanone, can be performed using HPLC after derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov This creates a more chromophoric derivative that can be easily detected by a UV-Vis detector. nih.gov The quantification of a compound relies on comparing the area under its chromatographic peak to that of a known standard. nist.gov

Table 3: General Parameters for Reversed-Phase HPLC Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) epa.govejgm.co.uk | The non-polar stationary phase that retains analytes based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of water, acetonitrile, and/or methanol (B129727) ejgm.co.uk | The polar liquid mobile phase that elutes compounds from the column. |

| Flow Rate | 1.0 mL/min ejgm.co.uk | Determines the analysis time and separation efficiency. |

| Injection Volume | 20 µL epa.govejgm.co.uk | The amount of sample introduced into the system for analysis. |

| Detector | UV-Vis or Photodiode Array (PDA) Detector ejgm.co.uknih.gov | Measures the absorbance of the eluting compounds at a specific wavelength (e.g., 254 nm or 360 nm for DNPH derivatives). epa.govejgm.co.uk |

| Column Temperature | Ambient or controlled (e.g., 80 °C) google.com | Affects retention times and peak shapes. |

Computational Chemistry and Theoretical Investigations of Cyclohexanone, 2 Hexylidene

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. For molecules in the class of 2-alkylidene cyclohexanones, DFT is frequently used to optimize molecular geometry, calculate vibrational frequencies, and investigate electronic properties.

Studies on analogous compounds, such as 2-(2-hydroxy-benzylidene)-cyclohexanone (HBC), have employed the B3LYP functional with basis sets like 6-311+G(d,p) to achieve excellent agreement between calculated and experimental data. lew.roresearchgate.net For HBC, geometry optimization at this level of theory confirmed that the calculated structure corresponds to an energy minimum, as no imaginary frequencies were found in the vibrational analysis. researchgate.net Such calculations provide bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental X-ray diffraction data for similar structures. lew.roresearchgate.net

Furthermore, DFT is used to analyze reactivity through frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

For cyclohexanone (B45756) and its derivatives, ab initio calculations have been used to investigate structure and vibrational spectra. acs.org For instance, studies on cis-2-halocyclohexanols have shown that high-level ab initio calculations (MP2/6-311++G(3df,2p)) are necessary to accurately predict conformer energies in the gas phase. nih.gov These methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly important.

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For the broader class of alkylidene cyclohexanones, computational studies have explored various reaction pathways. For example, quantum chemical calculations have been used to investigate the mechanism of autoxidation in 2-alkylidene-1,3-cyclohexadione, a related compound class. lew.ro These studies can locate the crossing points between potential energy surfaces of different spin states (e.g., triplet and singlet), which is crucial for understanding reactions involving molecular oxygen. lew.ro

Furthermore, theoretical modeling is applied to understand selectivity in reactions. Studies on nucleophilic additions to 2-(alkylidene)cyclohexanones have used molecular modeling to explain the high stereoselectivity observed, rationalizing why certain products are formed preferentially. uci.edu Transition State Theory (TST) can be combined with calculated activation energies to compare the feasibility of different proposed mechanisms and predict product distributions. arxiv.org

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, including infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the identification and characterization of newly synthesized compounds.

For example, DFT calculations at the B3LYP/6-311+G(d,p) level have been shown to accurately predict the vibrational frequencies (IR spectra) of 2-(2-hydroxy-benzylidene)-cyclohexanone. lew.roresearchgate.net While gas-phase calculations may show systematic deviations from experimental spectra measured in condensed phases (e.g., due to intermolecular hydrogen bonding), the predicted patterns show good correlation and are crucial for assigning specific vibrational modes to observed absorption bands. lew.ro

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Compound, 2-(2-hydroxy-benzylidene)-cyclohexanone (HBC) (Data derived from a DFT study at the B3LYP/6-311+G(d,p) level of theory) researchgate.net

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) |

| O–H stretch | 3370 | 3687 |

| Aromatic C–H stretch | 2937 | - |

| CH₂ asymmetric stretch | 2871 | 2941, 2938 |

| C=O stretch | 1654 | 1686 |

| C=C stretch | 1573 | 1599 |

| O–H in-plane bend | 1249 | 1228 |

Note: The discrepancy in the O–H stretching frequency is attributed to intermolecular hydrogen bonding in the experimental sample, which is not accounted for in the gas-phase calculation. lew.ro

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption (UV-Vis) spectra. lew.roresearchgate.netmdpi.com TD-DFT calculations on the optimized geometry of HBC have successfully correlated the calculated absorption bands with experimental findings, linking electronic transitions (like HOMO to LUMO) to specific absorption wavelengths. lew.roresearchgate.net

Conformational Landscape Analysis

Most flexible molecules, including Cyclohexanone, 2-hexylidene-, exist as an equilibrium of multiple conformations. Understanding this conformational landscape is essential, as the reactivity and properties of the molecule can be influenced by the population and accessibility of different conformers. The six-membered cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. acs.org

Conformational analysis involves identifying all low-energy conformers and determining their relative energies and populations. Computational methods for this include systematic or stochastic searches, such as Monte Carlo methods, often using computationally inexpensive force fields (molecular mechanics) to rapidly generate a large number of potential structures. uci.eduyoutube.com The resulting unique, low-energy conformers are then typically subjected to more accurate DFT or ab initio calculations for geometry optimization and energy refinement. nih.gov

For substituted cyclohexanes, a key aspect is determining the preference for substituents to occupy axial versus equatorial positions. nih.gov In the case of Cyclohexanone, 2-hexylidene-, the conformational analysis would focus on the orientation of the hexylidene group and the rotational barriers of the hexyl chain's single bonds. This analysis is crucial for understanding how the molecule interacts with other molecules, such as in biological systems or as a fragrance ingredient.

Applications of Cyclohexanone, 2 Hexylidene As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique chemical architecture of Cyclohexanone (B45756), 2-hexylidene- allows it to be a starting point for the construction of more intricate molecular frameworks, including components for renewable fuels and diverse cyclic systems.

The initial step is an acid-catalyzed self-aldol condensation of cyclohexanone. This reaction produces a mixture of C12 dimers, primarily 2-(1-cyclohexen-1-yl)-cyclohexanone and its isomer, Cyclohexanone, 2-hexylidene-. nih.gov Various solid acid catalysts have been studied to optimize this condensation, with a focus on maximizing the yield of these C12 adducts while minimizing the formation of heavier C18 or C24 products that are unsuitable for jet fuel. nih.govacs.orgurjc.es

The second stage involves the hydrodeoxygenation (HDO) of the C12 adduct mixture. In this process, the oxygen atom is removed, and the double bonds are saturated using hydrogen gas and a hydrogenation catalyst. This converts the C12 oxygenated precursors into a mixture of C12 bicycloalkanes, which are desirable high-density components for biojet fuel. aston.ac.uk The resulting naphthene-rich hydrocarbon liquid is within the C6-C16 range required for aviation fuel. aston.ac.uk

Table 1: Catalytic Stages for Biojet Fuel Synthesis from Cyclohexanone

| Stage | Reaction | Catalyst Examples | Temperature | Key Findings |

| 1. Condensation | Self-aldol condensation of cyclohexanone to C12 adducts (incl. Cyclohexanone, 2-hexylidene-). | Sulfonic acid-modified mesoporous silicas (e.g., SBA-15), Niobium phosphate (B84403) (NbOPO₄). aston.ac.uknih.gov | 100-160 °C. aston.ac.uknih.gov | High selectivity (>95%) for C12 monocondensed products can be achieved, which are ideal precursors for jet fuel. nih.govurjc.es |

| 2. Upgrading | Hydrodeoxygenation (HDO) of C12 adducts to C12 cycloalkanes. | Nickel on Niobium phosphate (Ni/NbOPO₄), Palladium on Alumina (Pd/Al₂O₃). aston.ac.uk | ~300 °C. aston.ac.uk | Effective conversion to bi-cycloalkanes and other hydrocarbons suitable for energy-dense aviation fuel. aston.ac.uk |

The α,β-unsaturated ketone moiety in Cyclohexanone, 2-hexylidene- makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the exocyclic double bond, leading to the formation of various 2,2-disubstituted cyclohexanone derivatives. This reactivity is fundamental to its role as a building block for more complex structures.

The reaction involves the addition of a nucleophile to the carbon-carbon double bond, which is activated by the adjacent electron-withdrawing carbonyl group. This creates a new carbon-carbon or carbon-heteroatom bond at the C-2 position of the cyclohexanone ring. A wide variety of nucleophiles can be employed in this transformation.

While direct studies on Cyclohexanone, 2-hexylidene- are specific, the reactivity of 2-(alkylidene)cyclohexanones is well-established. umich.edu The addition of organometallic reagents, enolates, or heteroatomic nucleophiles can introduce diverse functional groups, expanding the molecular complexity. For instance, the addition of a Gilman cuprate (B13416276) (an organocopper reagent) would introduce an alkyl or aryl group, while the addition of a thiol would result in a sulfur-containing cyclohexanone derivative.

Table 2: Potential Michael Addition Reactions with Cyclohexanone, 2-hexylidene-

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Enolate | Lithium diisopropylamide (LDA) + Ester | 2-(2-Oxoalkyl)-2-hexylcyclohexanone |

| Organocuprate | (CH₃)₂CuLi | 2-Methyl-2-hexylcyclohexanone |

| Thiolate | NaSCH₃ | 2-Hexyl-2-(methylthio)cyclohexanone |

| Cyanide | KCN | 2-Cyano-2-hexylcyclohexanone |

Cyclohexanone, 2-hexylidene- can serve as a precursor for constructing fused ring systems, which are core structures in many pharmaceuticals and advanced materials. Its ketone functionality and adjacent alkylidene group provide the necessary handles for cyclization reactions to form polycyclic and heterocyclic compounds.

Carbazole Synthesis: One of the classic methods for synthesizing carbazoles, a nitrogen-containing polycyclic aromatic system, is the Borsche–Drechsel cyclization. wikipedia.org This reaction involves the acid-catalyzed condensation of a cyclohexanone with an arylhydrazine, followed by cyclization and aromatization. wikipedia.orgrsc.org By using Cyclohexanone, 2-hexylidene- in place of simple cyclohexanone, one could synthesize hexyl-substituted tetrahydrocarbazoles, which can then be oxidized to the corresponding carbazoles. These substituted carbazoles are of interest for their potential biological activities and use in materials science. researchgate.net

Quinoline (B57606) Synthesis: The Friedländer synthesis is a widely used method for constructing the quinoline ring system, another important heterocycle. mdpi.comacademie-sciences.frresearchgate.net The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.net Cyclohexanone, 2-hexylidene- can act as the ketone component, reacting with a 2-aminoaryl ketone (like 2-aminobenzophenone) to yield highly substituted quinoline derivatives. These products would feature a fused hexyl-cyclohexyl ring system, offering a scaffold for further chemical exploration. academie-sciences.fr

Contribution to the Synthesis of Specialty Chemicals

Beyond its role in complex molecular synthesis, Cyclohexanone, 2-hexylidene- is an important intermediate in the manufacture of specific specialty chemicals, most notably in the fragrance industry.

Its primary application is as a fragrance ingredient, valued for its unique scent profile. thegoodscentscompany.comnih.govcosmileeurope.eu It is used in a variety of consumer products to impart or enhance specific aromas. The International Fragrance Association (IFRA) lists 2-Hexylidenecyclohexan-1-one as a fragrance ingredient. nih.gov

Furthermore, the C12 dimer of cyclohexanone, of which Cyclohexanone, 2-hexylidene- is an isomer, is a key intermediate in the synthesis of o-phenylphenol. google.com The process involves the condensation of cyclohexanone to form the dimer, which is then dehydrogenated over a metal catalyst (such as platinum) to produce o-phenylphenol. google.com O-phenylphenol is a valuable fine chemical used as a disinfectant and as a precursor in the synthesis of dyes, resins, and fire retardants. google.com

Advanced Research Directions and Future Perspectives in Cyclohexanone, 2 Hexylidene Chemistry

Exploration of Novel Catalytic Systems

The synthesis of 2-hexylidene-cyclohexanone, primarily achieved through the aldol (B89426) condensation of cyclohexanone (B45756) and hexanal (B45976), is a prime target for catalytic innovation. The efficiency, selectivity, and environmental impact of this transformation are highly dependent on the catalyst employed.

Research is moving beyond traditional homogeneous acid and base catalysts toward more sophisticated and reusable heterogeneous systems. nih.gov Solid acid catalysts, such as perfluorosulfonic acid (PFSA) resins like HRF5015, have shown exceptional selectivity (nearly 100%) for the formation of the dimer in the self-condensation of cyclohexanone, a reaction analogous to the formation of 2-hexylidene-cyclohexanone. nih.gov These catalysts offer the advantage of easy separation and recyclability, contributing to a more environmentally friendly process. nih.gov The unique pore structure and synergistic action of sulfonic group clusters are believed to be key to their high activity and selectivity under mild conditions. nih.gov

On the other hand, solid base catalysts are also a major focus. Hydrotalcite-type materials, for instance, have been successfully used as catalysts for aldol condensation reactions involving cyclohexanone. researchgate.netmdpi.com These materials can be synthesized to have high basicity and are effective in promoting C-C bond formation. mdpi.com Mg-Al and Mg-Zr mixed oxides are other examples of heterogeneous basic catalysts that have demonstrated suitability for aldol condensations involving furfural (B47365) and cyclohexanone, suggesting their potential applicability to the synthesis of 2-hexylidene-cyclohexanone. mdpi.comrsc.org

Acid-base amphoteric catalysts are emerging as a particularly promising area, as they can facilitate multiple reaction steps. rsc.org Furthermore, the development of catalytic systems for related transformations, such as the asymmetric alkylation of enolates, opens up possibilities for creating chiral derivatives of cyclohexanone. nih.gov While classical methods often rely on stoichiometric chiral auxiliaries, modern research focuses on catalytic enantioselective methods that improve step- and redox-economy. nih.govnih.gov

Table 1: Examples of Catalytic Systems for Aldol Condensation and Related Reactions

| Catalyst Type | Specific Example | Key Features | Relevant Reaction | Reference |

|---|---|---|---|---|

| Solid Acid | Perfluorosulfonic Acid Resin (HRF5015) | High selectivity, reusability, mild reaction conditions. | Cyclohexanone self-condensation | nih.gov |

| Solid Base | Hydrotalcites (Mg/Al mixed oxides) | Efficient for C-C bond formation, heterogeneous. | Aldol condensation of furfural and cyclohexanone | mdpi.com |

| Acid Resin | Amberlyst-15 | Effective heterogeneous catalyst, though water can have a negative impact. | Cyclohexanone self-condensation | acs.org |

| Organocatalyst | L-proline | Enantioselective, can be immobilized for flow chemistry. | Asymmetric aldol addition of cyclohexanone | kyushu-u.ac.jp |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. researchgate.netengineering.org.cn For the synthesis of 2-hexylidene-cyclohexanone, these computational approaches can be applied in several impactful ways.

One key application is in the optimization of reaction conditions. ML algorithms, particularly Bayesian optimization, can efficiently search the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent choice) to identify the optimal conditions for maximizing yield and selectivity. researchgate.netbeilstein-journals.org This data-driven approach can significantly reduce the experimental workload and time required for process development compared to traditional one-variable-at-a-time methods. researchgate.net

ML is also transforming catalyst and ligand design. nih.gov By building quantitative structure-selectivity relationship (QSSR) models, researchers can predict the performance of a potential catalyst without needing to synthesize and test it. chemrxiv.orgrsc.org For instance, a large in-silico library of catalysts can be screened computationally to identify a small, diverse subset of promising candidates for experimental validation. chemrxiv.org This chemoinformatic approach has been successfully used to optimize catalysts for asymmetric aldol reactions, a strategy that could be adapted to develop highly stereoselective catalysts for producing specific isomers of 2-hexylidene-cyclohexanone derivatives. chemrxiv.org

Development of Flow Chemistry Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals like 2-hexylidene-cyclohexanone. youtube.com These benefits include enhanced safety, superior heat and mass transfer, improved reproducibility, and straightforward scalability. kyushu-u.ac.jpyoutube.com

The aldol condensation to produce α,β-unsaturated ketones is well-suited to flow processing. beilstein-journals.org Microreactors, with their small internal diameters and high surface-to-volume ratios, allow for precise control over reaction temperature and residence time, which can minimize the formation of byproducts. kyushu-u.ac.jp Studies on aldol reactions in flow have demonstrated marked reductions in reaction times—from many hours in batch to mere minutes in a continuous reactor—without sacrificing yield or selectivity. beilstein-journals.org

Emerging Research Frontiers in Cyclohexanone, 2-hexylidene- Transformations

While much of the focus is on optimizing its synthesis, emerging research is also beginning to explore the subsequent transformations of 2-hexylidene-cyclohexanone to create more complex and potentially valuable molecules. The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a wide array of chemical reactions.

One major frontier is the selective reduction of the carbon-carbon double bond or the carbonyl group. The Luche reduction, which chemoselectively reduces α,β-unsaturated ketones to the corresponding allylic alcohols, can be adapted to flow chemistry systems, offering a straightforward method to synthesize 2-hexylidene-cyclohexenol. acs.org This highlights a pathway to new derivatives with different chemical properties.

The carbon-carbon double bond is also a handle for various addition reactions. For example, the development of multi-step flow protocols for the β-azidation of α,β-unsaturated carbonyl compounds followed by cycloaddition reactions opens a pathway to novel triazole derivatives. rsc.org Applying such a sequence to 2-hexylidene-cyclohexanone could generate a library of new compounds for screening in various applications.

Furthermore, there is potential in using 2-hexylidene-cyclohexanone as a building block in more complex syntheses. Chalcones and their derivatives, which share the α,β-unsaturated carbonyl core structure, are known to possess a range of biological activities. whiterose.ac.ukresearchgate.net Future research could involve the synthesis of novel heterocyclic compounds derived from 2-hexylidene-cyclohexanone, such as pyrazolines, which have been synthesized from similar chalcones under flow conditions. whiterose.ac.uk The exploration of its reactivity in cycloaddition reactions or as a Michael acceptor could lead to the construction of intricate carbocyclic and heterocyclic frameworks, expanding its utility far beyond its current use in the fragrance industry.

Q & A

Q. What are the optimal catalytic conditions for synthesizing 2-hexylidene-cyclohexanone from phenol derivatives?